molecular formula C18H19N3O4 B2397897 4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097899-07-3

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No. B2397897
CAS RN: 2097899-07-3
M. Wt: 341.367
InChI Key: LXUHKKYMGBSOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications

Continuous Acylation of 1,3-Benzodioxole

The acylation of 1,3-benzodioxole has been studied using a continuous process with a recyclable heterogeneous substoichiometric catalyst. In this method, the conversion rate reaches 73% within a short time period (30 minutes) at 100 °C, with a selectivity of 62% for the desired acylated product. The reaction can be run continuously for 6 hours, demonstrating excellent stability and selectivity. Furthermore, the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .

Anti-Tumor Efficiency Enhancement

Derivatives of 1,3-benzodioxole have shown promising anti-tumor activity. Synthetic compounds were evaluated against leukemia cell lines (Molm-13 and NB4), solid tumor cell lines (HeLa and 4T1), and normal cell lines (COS-7 and rat PBMC). These derivatives exhibit good selectivity between cancer cells and normal cells .

Cholinesterase Enzymes Inhibition

Novel 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives, including those based on 1,3-benzodioxole, were evaluated for their cholinesterase inhibition activity. This research contributes to understanding their potential in neurological disorders and cognitive function .

Antifungal Properties

Compounds derived from 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, which include 1,3-benzodioxole moieties, exhibited substantial and broad-spectrum antifungal activities against various phytopathogenic fungi. These findings are relevant for agricultural applications .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-7-17(20-12(2)19-11)25-14-5-6-21(9-14)18(22)13-3-4-15-16(8-13)24-10-23-15/h3-4,7-8,14H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUHKKYMGBSOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

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